Metallo-|A-lactamase-IN-2
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Overview
Description
Metallo-|A-lactamase-IN-2 is a compound that belongs to the class of metallo-β-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance, particularly against β-lactam antibiotics, which include penicillins, cephalosporins, and carbapenems. Metallo-β-lactamases are enzymes produced by certain bacteria that hydrolyze the β-lactam ring, rendering these antibiotics ineffective. This compound is designed to inhibit these enzymes, thereby restoring the efficacy of β-lactam antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metallo-|A-lactamase-IN-2 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used in the synthesis include metal catalysts, organic solvents, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The process also involves purification steps, such as crystallization and chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Metallo-|A-lactamase-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to fine-tune the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce derivatives with modified functional groups.
Scientific Research Applications
Metallo-|A-lactamase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of β-lactamase inhibition and to develop new inhibitors.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial therapies.
Medicine: Investigated for its potential to restore the efficacy of β-lactam antibiotics in clinical settings.
Industry: Utilized in the development of new pharmaceutical formulations and as a component in diagnostic assays to detect β-lactamase activity.
Mechanism of Action
Metallo-|A-lactamase-IN-2 exerts its effects by binding to the active site of metallo-β-lactamases, which contain one or two zinc ions. The compound chelates the zinc ions, preventing the enzyme from hydrolyzing the β-lactam ring of antibiotics. This inhibition restores the antibacterial activity of β-lactam antibiotics. The molecular targets include the zinc ions in the active site, and the pathways involved are those related to bacterial resistance mechanisms.
Comparison with Similar Compounds
Similar Compounds
Vaborbactam: Another metallo-β-lactamase inhibitor that targets serine β-lactamases.
Avibactam: Inhibits a broad range of β-lactamases, including some metallo-β-lactamases.
Cyclic Boronate Inhibitors: Mimic the transition state of β-lactam hydrolysis and inhibit metallo-β-lactamases.
Uniqueness
Metallo-|A-lactamase-IN-2 is unique in its specific binding affinity for zinc ions in the active site of metallo-β-lactamases. This specificity allows it to effectively inhibit these enzymes without affecting other types of β-lactamases. Additionally, its chemical structure can be modified to enhance its inhibitory activity and stability, making it a versatile tool in the fight against antibiotic resistance.
Properties
Molecular Formula |
C9H9Cl2NOS |
---|---|
Molecular Weight |
250.14 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3-sulfanylpropanamide |
InChI |
InChI=1S/C9H9Cl2NOS/c10-7-2-1-6(5-8(7)11)12-9(13)3-4-14/h1-2,5,14H,3-4H2,(H,12,13) |
InChI Key |
YLZRHFRKMXFRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCS)Cl)Cl |
Origin of Product |
United States |
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